Product packaging for Hericenone C(Cat. No.:CAS No. 137592-03-1)

Hericenone C

Cat. No.: B1257019
CAS No.: 137592-03-1
M. Wt: 570.8 g/mol
InChI Key: OGYBKWUOLWCQDS-VFCFBJKWSA-N
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Description

Overview of Meroterpenoid Natural Products from Hericium Species

The genus Hericium, notably encompassing the edible and medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane mushroom), is a rich source of diverse bioactive natural products. These compounds include polysaccharides, phenolic compounds, and a prominent group of terpenoids fishersci.nlthegoodscentscompany.comnih.gov. Within the terpenoid class, meroterpenoids are particularly noteworthy, characterized by their mixed biosynthetic origins from both terpenoid and polyketide pathways uni.luuni.lu.

Hericium species are known to produce over seventy types of geranyl-resorcinols, which are a specific type of meroterpenoid thegoodscentscompany.comfishersci.co.uk. The key meroterpenoids found in Hericium erinaceus are broadly categorized into hericenones, primarily isolated from the fruiting bodies, and erinacines, predominantly found in the mycelia fishersci.nlnih.gov. Hericenones are characterized as low-molecular-weight aromatic compounds thegoodscentscompany.com, with orsellinic acid serving as a core structural component for various hericenones, hericerins, and erinacins uni.lu.

Historical Context of Hericenone C Discovery and Initial Characterization

The initial isolation and characterization of hericenones were reported by Kawagishi and colleagues in 1990 thegoodscentscompany.com. Among the early compounds identified were hericenones C, D, and E, which were recognized for their ability to stimulate nerve growth factor (NGF) synthesis thegoodscentscompany.comhmdb.ca. Hericenones A through H were subsequently identified from the fruiting bodies of Hericium erinaceus nih.govlipidmaps.org.

This compound, specifically, is a meroterpenoid distinguished by its palmitic acid fatty acid side chain uni.lu. Its chemical formula is C₃₅H₅₄O₆, and it is classified as an aromatic monoterpenoid.

The physical properties of this compound are summarized in the table below:

PropertyValueSource
State at STPSolid
AppearanceWhite to off-white, crystalline
Melting Point38 - 40 °C
Molecular FormulaC₃₅H₅₄O₆
Molecular Weight570.8 g/mol (Computed)
SolubilitySparingly soluble in water; more soluble in organic solvents (e.g., ethanol (B145695), methanol)

Significance of this compound within Bioactive Fungal Metabolites

This compound stands out as a significant bioactive compound derived from Hericium erinaceus. Its primary importance stems from its capacity to stimulate the synthesis of nerve growth factor (NGF) fishersci.nlthegoodscentscompany.comhmdb.calipidmaps.orguni.lu. NGF is a crucial protein that supports the growth, maintenance, and survival of neurons, making compounds that induce its production highly relevant for addressing neurodegenerative conditions such as Alzheimer's and Parkinson's diseases fishersci.nluni.lulipidmaps.org.

In vitro studies have extensively explored the neuroprotective activities of this compound. It has been shown to stimulate NGF production in mouse astroglial cells and, when combined with NGF, promote neurite outgrowth in PC12 cells uni.lu. Beyond its neurotrophic effects, this compound also exhibits antioxidant and anti-inflammatory properties fishersci.nl. These multifaceted biological activities underscore its potential implications for the improvement of neurodegenerative diseases, including dementia and Alzheimer's disease uni.lu.

Research Landscape and Current Trajectories Pertaining to this compound

Contemporary research on this compound spans various aspects, from understanding its biosynthesis to exploring its therapeutic potential. Studies are actively investigating its neuroprotective and neuro-regenerative effects in both isolated neuronal cells and in vivo mouse models uni.lu.

Significant advancements have been made in the total synthesis of hericenones C through H, which provides valuable insights into their potential biosynthetic pathways lipidmaps.org. This synthetic work also aids in investigating the endogenous presence of synthetic intermediates and products within the fruiting bodies of Hericium erinaceus lipidmaps.org.

Furthermore, analytical methods have been developed for the precise quantification of this compound in various Hericium species, such as Hericium novae-zealandiae. Research also includes comparative studies on the bioactivity of this compound and its derivatives; for instance, deacylated this compound has demonstrated enhanced neuroprotective properties compared to the parent compound thegoodscentscompany.comuni.lu. The ongoing research aims to further elucidate the diverse neuroprotective pathways influenced by this compound and its related compounds uni.lu. Future trajectories emphasize the need for standardized extraction methods and detailed pharmacokinetic studies to facilitate the potential integration of this compound into evidence-based therapeutic applications nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H54O6 B1257019 Hericenone C CAS No. 137592-03-1

Properties

CAS No.

137592-03-1

Molecular Formula

C35H54O6

Molecular Weight

570.8 g/mol

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate

InChI

InChI=1S/C35H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(38)41-26-29-24-33(40-5)31(35(39)32(29)25-36)21-20-28(4)23-30(37)22-27(2)3/h20,22,24-25,39H,6-19,21,23,26H2,1-5H3/b28-20+

InChI Key

OGYBKWUOLWCQDS-VFCFBJKWSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

melting_point

38-40°C

physical_description

Solid

Synonyms

hericenone C

Origin of Product

United States

Isolation and Purification Methodologies for Hericenone C

Source Organisms and Bioprospecting Techniques

Hericenone C is primarily found in the fungal genus Hericium, which includes several species known for their bioactive compounds.

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a well-established source of this compound nih.govmdpi.comacs.orgbiocrick.comnih.gov. Hericenones, including this compound, are typically isolated from the fruiting bodies of H. erinaceus, while other related compounds like erinacines are predominantly found in its mycelia acs.orgrestorativemedicine.orgresearchgate.nettandfonline.comtandfonline.com. Research has focused on both regular and irregular-shaped fruiting bodies, with studies showing successful recovery of this compound from both e3s-conferences.orgresearchgate.nete3s-conferences.orgresearchgate.net.

This compound has also been detected and quantified in the ethanol (B145695) extract of Hericium novae-zealandiae, a native mushroom traditionally consumed by the Māori people of New Zealand researchgate.netcabidigitallibrary.orgwikipedia.orgnih.govresearchgate.net. This highlights the potential of bioprospecting other Hericium species for novel or known bioactive compounds.

Hericium erinaceus Fruiting Bodies and Mycelia

Extraction Protocols for this compound

Efficient extraction is critical for maximizing the yield of this compound from its biological matrix. Various methods, including solvent-based and supercritical fluid extraction, have been developed.

Traditional solvent extraction remains a widely used method for this compound. Ethanol is a common solvent for extracting this compound from Hericium erinaceus fruiting bodies mdpi.comacs.orgbiocrick.comnih.govnih.gov. Protocols often involve repeated extractions of fresh or freeze-dried mushroom powder at room temperature nih.govnih.gov. For instance, a method involved extracting 9.15 kg of fresh H. erinaceus fruiting bodies with 27 L of ethanol, repeated three times acs.org. The crude ethanol extract can then be further processed, often involving partitioning with less polar solvents like n-hexane or ethyl acetate (B1210297) to isolate lipophilic constituents acs.orgnih.govnih.gov. Dichloromethane (DCM) and acetone (B3395972) have also been employed for extracting Hericenones from H. erinaceus tandfonline.comtandfonline.comkyushu-u.ac.jp.

Supercritical fluid extraction with carbon dioxide (SCFE-CO2) has emerged as a "green technology" for recovering bioactive compounds, including this compound, from Hericium erinaceus e3s-conferences.orgresearchgate.nete3s-conferences.orgresearchgate.netnih.gov. This method offers advantages such as enhanced mass transfer efficiency and the elimination of solvent residues nih.gov. Studies have compared SCFE-CO2 to conventional solvent extraction (maceration), demonstrating that SCFE-CO2 methods yield higher recoveries of this compound e3s-conferences.orgresearchgate.nete3s-conferences.orgresearchgate.net.

Specific extraction conditions have been investigated to optimize this compound recovery. For example, two conditions, 40°C at 200 bar and 70°C at 350 bar, were tested for SCFE-CO2 extraction from irregular-shape Lion's Mane mushroom fruiting bodies e3s-conferences.orgresearchgate.nete3s-conferences.org. The results indicated that the higher temperature and pressure (70°C at 350 bar) produced the highest purity of this compound e3s-conferences.orgresearchgate.net.

Table 1: this compound Concentrations from Hericium erinaceus using Different Extraction Methods

Extraction MethodTemperature (°C)Pressure (bar)This compound Concentration (mg/g extract)Reference
MacerationN/AN/A22.17 ± 0.31 researchgate.net
SCFE-CO24020040.19 ± 0.31 researchgate.net
SCFE-CO27035043.35 ± 0.06 researchgate.net

Note: N/A indicates not applicable or not specified for that parameter.

Solvent-Based Extraction Strategies (e.g., Ethanol, Dichloromethane)

Chromatographic Separation Techniques for this compound

Following extraction, various chromatographic techniques are employed to separate and purify this compound from the complex crude extracts.

Commonly used methods include:

Open column chromatography: This technique has been utilized for the initial isolation of this compound from Hericium erinaceus biocrick.comkyushu-u.ac.jpnih.gov.

Flash column chromatography: Both silica (B1680970) gel acs.orgnih.gov and ODS (octadecyl silica) gel acs.orgnih.gov are used for further fractionation of the extracts. For instance, an n-hexane-soluble fraction was separated by silica gel flash column chromatography using dichloromethane/acetone gradients, followed by ODS gel chromatography with methanol (B129727)/water mixtures acs.orgnih.gov.

Medium Pressure Liquid Chromatography (MPLC) and High-Performance Flash Chromatography (HPFC): These techniques are also employed for separating and purifying compounds from H. erinaceus extracts kyushu-u.ac.jp.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial step for the final purification and quantification of this compound.

Reversed-phase C18 columns are frequently used cabidigitallibrary.orgnih.govrsc.org.

Mobile phases vary, including methanol and 0.1% formic acid cabidigitallibrary.org, acetonitrile (B52724) and water (95:5) , or 0.1% formic acid in water and 0.1% formic acid in acetonitrile nih.gov.

Detection is often performed by monitoring UV absorbance, commonly at 295 nm cabidigitallibrary.orgnih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) with specific columns (e.g., InertSustain AQ-C18) and gradient solvent systems (e.g., H2O:MeCN and MeCN:IPA) has also been applied for the analysis of Hericenones acs.org.

High-Speed Countercurrent Chromatography (HSCCC): While not exclusively reported for this compound in the provided data, HSCCC is recognized as an effective method for separating and purifying bioactive compounds from natural sources, including mushrooms, offering advantages over traditional column chromatography due to its lower sample denaturation risk and high recovery mdpi.commdpi.com.

These methodologies collectively enable the isolation and purification of this compound, facilitating its study and potential future applications.

Column Chromatography (e.g., Open Column Chromatography, Medium Pressure Liquid Chromatography)

Column chromatography serves as a foundational method for the initial separation and fractionation of crude extracts containing this compound.

Open Column Chromatography: This technique is widely used for the preliminary isolation of Hericenones, including this compound, from Hericium erinaceus. Researchers have employed open column chromatography with silica gel to separate phytochemical constituents from the mushroom extracts tandfonline.comresearchgate.netbiocrick.comnih.gov. Following initial solvent partitioning, repeated silica gel chromatography is often performed to further enrich the target compounds tandfonline.comcaldic.com.

Medium Pressure Liquid Chromatography (MPLC): MPLC offers a more automated and efficient approach compared to open column chromatography, allowing for faster separations with improved resolution. It has been utilized in the purification of compounds from Hericium erinaceus kyushu-u.ac.jp. For instance, a fraction obtained from crude extracts was further separated using MPLC with silica gel 60 Å, employing a gradient of n-hexane and ethyl acetate (70:30 to 50:50) as the mobile phase acs.org.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is indispensable for both the analytical quantification and preparative purification of this compound due to its high resolution and sensitivity.

Quantification: An analytical method utilizing HPLC coupled with a Diode Array Detector (DAD) has been developed and validated for the precise determination of this compound in Hericium novae-zealandiae. This method typically employs a reversed-phase C18 column, with a gradient elution system consisting of methanol and 0.1% formic acid as mobile phases, and detection at 295 nm cabidigitallibrary.orgresearchgate.netresearchgate.netresearchgate.net. The method's validation confirmed its selectivity, linearity, precision, accuracy, and robustness cabidigitallibrary.orgresearchgate.netresearchgate.net.

Research Findings on this compound Content:

In Hericium novae-zealandiae, this compound was quantified at 0.75 mg/g dry weight of the mushroom cabidigitallibrary.orgresearchgate.netresearchgate.net.

Analysis of various Hericium erinaceus strains showed varying concentrations of this compound. The Norugungdenglee-2 strain exhibited the highest content of this compound at 8.289 ± 0.593 mg/g researchgate.netbiocrick.comnih.gov.

Another study investigating Hericium erinaceus from different growth periods found this compound content at 1.23 ± 0.10 mg/g dried mushroom at 14 days, which decreased with longer growth periods e3s-conferences.org.

Table 1: Hericenone Content in Hericium Strains

Compound NameHericium StrainContent (mg/g dry weight)Source
This compoundNorugungdenglee-28.289 ± 0.593 researchgate.netbiocrick.comnih.gov
Hericenone DKFRI-14534.657 ± 0.462 researchgate.netbiocrick.comnih.gov
Hericenone FKFRI-10935.408 ± 0.420 researchgate.netbiocrick.comnih.gov

Table 2: this compound Content in Hericium erinaceus at Different Growth Periods

Growth Period (Days)This compound Content (mg/g dried mushroom)Source
141.23 ± 0.10 e3s-conferences.org
210.73 ± 0.09 e3s-conferences.org
280.48 ± 0.01 e3s-conferences.org

Purification: Preparative HPLC is employed for the isolation of this compound from complex mixtures researchgate.net. After initial silica gel chromatography, HPLC with an ODS (Octadecylsilyl) column has been used to obtain purified hericenones tandfonline.comcaldic.com. Specific HPLC conditions for purification include the use of a Capcell Pak ADME reversed-phase column with acetonitrile:water (95:5) as the mobile phase for further separation of fractions acs.org. Analytical HPLC for detection and quantification often uses a C18 column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 μm particle size) with a UV detector set at 282 nm, and a mobile phase of methanol:water (98:2) e3s-conferences.org. UHPLC systems, with InertSustain AQ-C18 columns and complex gradient elution involving water, acetonitrile, and isopropanol, are also utilized for high-resolution separations nih.gov.

High-Performance Flash Chromatography (HPFC)

High-Performance Flash Chromatography (HPFC) is a rapid and efficient technique that bridges the gap between traditional flash chromatography and preparative HPLC. It is particularly useful for purifying compounds on a larger scale than analytical HPLC but with better resolution and speed than open column chromatography. HPFC has been successfully applied in the separation and purification of various compounds, including Hericenones, from Hericium erinaceus extracts, contributing to a more streamlined isolation process kyushu-u.ac.jp.

Chemical Synthesis and Derivatization Strategies of Hericenone C and Analogues

Total Synthesis Approaches for Hericenones C–H

The first total syntheses of hericenones C–H and their derivatives have been successfully achieved, highlighting key synthetic transformations nih.gov. These syntheses are characterized by the efficient construction of the resorcinol (B1680541) core and the geranyl side chain, followed by crucial O-geranylation and O→C rearrangement reactions, and finally, biomimetic cyclization to yield bicyclic hericenone congeners nih.gov.

The construction of the resorcinol core, a foundational aromatic moiety in hericenones, is a straightforward but critical step in their total synthesis nih.gov. Common synthetic routes for this core involve methods such as Friedel-Crafts acylation or aldol (B89426) condensation. A notable approach includes the coupling of 2,4-dihydroxybenzoic acid with geranyl bromide under basic conditions to form the geranylated intermediate. Alternatively, the resorcinol core can be efficiently installed via Stille coupling between a phthalide (B148349) core and a geranyl stannane (B1208499) reagent, minimizing byproduct formation. For certain analogues, methyl 3-hydroxy-5-methoxybenzoate has served as a starting material for the construction of an isoindolinone intermediate through a Mannich reaction and lactamization sequence.

The geranyl side chain, an isoprenoid moiety, is elaborated through precise synthetic steps. A key transformation involves the late-stage oxidation of the geranyl side chain to introduce the characteristic ketone group found in many hericenones. This selective oxidation at the allylic position can be accomplished using reagents such as Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, which avoid over-oxidation of the sensitive resorcinol ring. Yields for this oxidative step have been reported to range from 46% to 73%, depending on the steric hindrance of the substrate. In some divergent syntheses, a suitably functionalized 5'-oxidized geranyl phthalide has been utilized as a common intermediate, obtained through Stille coupling between the phthalide core and the side chain.

The assembly of the natural product skeleton critically relies on sequential O-geranylation followed by O→C rearrangement reactions nih.gov. Initially, the O-geranylation of the resorcinol core is achieved by reacting it with geranyl bromide in the presence of potassium carbonate. The resulting geranyl ether then undergoes a clay/zeolite-mediated O→C rearrangement to establish the final carbon skeleton nih.gov. This rearrangement is crucial for controlling both regio- and stereochemistry; improper conditions can lead to isomerization, such as the formation of E/Z mixtures (e.g., treatment with DBU in dichloroethane at 70°C yielding a 1.7:1 ratio of E- and Z-isomers, necessitating further purification). Montmorillonite KSF in benzene (B151609) has also been employed to facilitate geranyl migration. The development of O→C geranyl rearrangement with preinstalled fatty ester components has also been a focus of synthetic efforts. Challenges in this step include re-optimization of reaction conditions, as seen in the synthesis of hericenone C, where cyclization to hericenone F was partially accompanied by rearrangement.

Biomimetic cyclization routes are employed to form the diverse array of bicyclic natural hericenones and their congeners nih.gov. For instance, synthetic hericenones (e.g., 1a-1d) have been treated with (+)-10-camphorsulfonic acid (CSA) in dichloroethane (DCE) at 70°C, leading to the formation of cyclic products (±)-2a-2d with yields ranging from 68% to 83%. Mechanistic studies indicate that this cyclization does not proceed through a concerted 6-endo fashion but rather through olefin isomerization and intramolecular oxy-Michael addition via an intermediate. Notably, the structure of "putative 3-hydroxyhericenone F" was revised to hericenone Z, identified as a 5-exo cyclization product of epoxythis compound, based on in-depth analyses of cyclization modes and NMR spectroscopic studies nih.gov.

Synthesis StepReagents/ConditionsTypical Yield Range (%)Reference
Geranyl Side Chain Oxidation (Ketone formation)Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane46–73
Biomimetic Cyclization (e.g., Hericenones C-E)(+)-10-camphorsulfonic acid (CSA) in DCE at 70°C68–83
Overall Synthesis (Hericenone A)Multi-step process11.4 (over 8 steps)

O-Geranylation and O→C Rearrangement Reactions

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic approaches offer alternative strategies for the synthesis and modification of natural products, often providing high selectivity and milder reaction conditions. Biotransformation studies, in particular, shed light on the metabolic fate and potential activation of compounds like this compound.

This compound possesses a fatty acid side chain linked by an ester bond, rendering it susceptible to enzymatic hydrolysis by ester hydrolases, such as lipase (B570770) nih.gov. Research has investigated the biotransformation of this compound through lipase-mediated deacylation. In these studies, this compound, typically extracted from Hericium erinaceus, was subjected to treatment with lipase enzymes.

The enzymatic digestion resulted in the cleavage of the fatty acid side chain from the core structure of this compound. The resulting derivative, lacking the fatty acid moiety, was isolated and identified as "deacylhericenone" using analytical techniques such as LC-QTOF-MS combined with ¹H-NMR analysis. This deacylated product is considered the plausible in vivo bioactive form of this compound. Comparative investigations revealed that deacylhericenone exhibited enhanced neuroprotective properties compared to the intact this compound. Specifically, it showed considerably higher brain-derived neurotrophic factor (BDNF) mRNA expression in human astrocytoma cells (1321N1) and provided greater protection against hydrogen peroxide (H₂O₂)-induced oxidative stress. This highlights the significant role of enzymatic biotransformation in modulating the biological activity of this compound.

Biosynthetic Pathways of Hericenone C in Hericium Species

Proposed Biosynthetic Route for Hericenone C

The biosynthesis of hericenones, including this compound, in Hericium erinaceus is proposed to initiate with the formation of orsellinic acid, which serves as the fundamental aromatic polyketide core. mdpi.comnih.govbiorxiv.org This core then undergoes a series of enzymatic modifications, including reduction and prenylation, to yield the complex meroterpenoid structures. A plausible biosynthetic pathway has been hypothesized, supported by studies investigating the endogenous presence of synthetic intermediates and metabolic products within the mushroom's fruiting bodies. nih.govresearchgate.netfigshare.comacs.org The specific variations among hericenones, such as this compound, D, E, and H, are characterized by different fatty acid moieties (e.g., palmitoyl, stearoyl, or linoleoyl), suggesting that the incorporation of these fatty acids occurs at a later stage in the biosynthetic process. mdpi.comnih.govtandfonline.com

Role of Polyketide Synthases (PKS) in Orsellinic Acid Core Formation (e.g., HerA)

Polyketide synthases (PKS) play a pivotal role in the initial steps of hericenone biosynthesis by forming the orsellinic acid core. Orsellinic acid, a relatively simple aromatic polyketide, is typically synthesized by type I PKS enzymes in fungi. mdpi.comnih.gov In Hericium erinaceus, the non-reducing polyketide synthase designated as HerA has been identified as the enzyme responsible for the synthesis of orsellinic acid. mdpi.comnih.govbiorxiv.orgresearchgate.netcjnmcpu.com Genomic analysis revealed that HerA exhibits significant amino acid sequence homology (60%) with ArmB, an orsellinic acid synthase found in Armillaria mellea. cjnmcpu.com The functional role of HerA in synthesizing orsellinic acid has been experimentally validated through heterologous expression studies in Aspergillus oryzae. mdpi.comnih.govbiorxiv.orgresearchgate.netcjnmcpu.com

Involvement of Carboxylic Acid Reductases (CAR) (e.g., HerB)

Following the formation of the orsellinic acid core, the biosynthetic pathway of several Hericium erinaceus meroterpenoids involves the reduction of the carboxylic acid moiety to an aldehyde. This crucial step is catalyzed by an aromatic carboxylic acid reductase (CAR). mdpi.comnih.gov The enzyme HerB has been identified as the carboxylic acid reductase responsible for converting orsellinic acid into orsellinic aldehyde. mdpi.comnih.govbiorxiv.orgresearchgate.netresearcher.life Experimental reconstitution of the initial biosynthetic steps through co-expression of HerA and HerB in Aspergillus oryzae has successfully demonstrated the production of orsellinic aldehyde, confirming its role as a central scaffold for hericenones. mdpi.comnih.govbiorxiv.orgresearchgate.net

Putative Prenyltransferase Activities in this compound Biosynthesis

After the formation of orsellinic aldehyde, the subsequent biosynthetic step in the hericenone pathway is hypothesized to involve prenylation, mediated by a prenyltransferase (PT). mdpi.comnih.govbiorxiv.orgresearchgate.netnih.gov Through homology-based searches within the H. erinaceus genome, a putative PT-encoding gene, g074890, which has been designated as HerC, was identified. mdpi.combiorxiv.orgbiorxiv.org It is noteworthy that HerC is located on a different contig from HerA and HerB, a common characteristic in basidiomycete fungi where enzymes involved in a single biosynthetic pathway may be encoded at disparate genomic loci. mdpi.combiorxiv.orgbiorxiv.org Investigations involving the co-expression of HerA and HerC (even without HerB) in Aspergillus oryzae led to the detection of novel compounds derived from orsellinic acid, providing evidence for the activity of this putative prenyltransferase. biorxiv.org While the full pathway reconstitution is an ongoing endeavor, these findings suggest the involvement of prenyltransferase activity in the elaboration of the meroterpenoid skeleton. mdpi.comnih.govbiorxiv.orgresearchgate.netnih.gov

Investigation of Endogenous Intermediates and Metabolic Products

To further elucidate the biosynthetic pathway of hericenones, researchers have actively investigated the endogenous presence of proposed synthetic intermediates and metabolic products within the fruiting bodies of Hericium erinaceus. nih.govresearchgate.netfigshare.comacs.org This has involved advanced analytical techniques such as liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), where fungal extracts are compared against authentic chemically synthesized compounds. nih.govresearchgate.netfigshare.comacs.org This interdisciplinary approach, combining chemical synthesis with analytical verification, has been instrumental in confirming the endogenous existence of key intermediates and products, thereby supporting the proposed biosynthetic routes. nih.govresearchgate.netfigshare.com The presence of various fatty acid esters as the R group in hericenones (e.g., palmitoyl, stearoyl, linoleoyl in this compound, D, E, and H, respectively) indicates that different fatty acyl-CoAs are incorporated into the final structures, highlighting the complexity and specificity of the late-stage modifications in the biosynthetic pathway. mdpi.comnih.govtandfonline.com

Molecular and Cellular Mechanisms of Biological Activity of Hericenone C

Neurotrophic and Neuroprotective Mechanisms of Hericenone C

This compound contributes to neurotrophic and neuroprotective effects by safeguarding neurons from damage and degeneration and promoting neuronal growth nih.gov. These activities underscore its potential in addressing neurodegenerative conditions restorativemedicine.orgnih.gov.

Modulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Transcription in Cellular Models (e.g., SH-SY5Y, Caco-2 Cells)

This compound is recognized for its role in stimulating neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) mdpi.comnih.govresearchgate.net. Interestingly, a derivative of this compound, known as deacylhericenone, which is formed after lipase (B570770) treatment and is considered a plausible in vivo bioactive form, exhibits enhanced activity. Comparative investigations have shown that deacylhericenone significantly increases BDNF mRNA expression in human neuroblastoma (SH-SY5Y) cells and human colon cancer (Caco-2) cells, as well as in 1321N1 human astrocytoma cells, compared to the parent this compound compound mdpi.comnih.govresearchgate.netmdpi.comresearchmap.jp. The ethanol (B145695) extract of H. erinaceus has also been observed to nearly double BDNF mRNA expression in 1321N1, SH-SY5Y, and Caco-2 cell lines at a concentration of 100 µg/mL nih.gov.

Attenuation of Endoplasmic Reticulum (ER) Stress-Dependent Cell Death

This compound, along with regioisomers of hericenones B-D, has demonstrated the capacity to reduce cell death induced by endoplasmic reticulum (ER) stress researchgate.netmdpi.comresearchgate.net. ER stress is a significant factor in neuronal apoptosis associated with various neurodegenerative diseases mdpi.com. Furthermore, other related compounds from H. erinaceus, such as 3-hydroxyhericenone F and hericenes B and C, have also exhibited neuroprotective properties against ER stress induced by agents like tunicamycin (B1663573) and thapsigargin (B1683126) tandfonline.comresearchgate.netmdpi.comresearchgate.netnih.gov. Specifically, a linoleate-containing hericenone analogue, a regioisomer of hericene D, was identified as having the most potent neuroprotective effect against tunicamycin and thapsigargin-induced ER stress-dependent cell death researchgate.netnih.gov.

Mitigation of Oxidative Stress-Induced Cellular Injury (e.g., H2O2-Induced Toxicity in 1321N1 Cells)

This compound possesses antioxidant properties that contribute to reducing oxidative stress in cells . The protective effects of this compound and its derivative against hydrogen peroxide (H2O2)-induced oxidative stress have been evaluated in 1321N1 cells nih.govresearchgate.netresearchgate.net. In these studies, H2O2 treatment significantly reduced cell viability to 19.9% compared to untreated cells nih.gov. While this compound itself did not show significant protection against oxidative stress at tested concentrations (1.6 to 12.5 µg/mL), its derivative, deacylhericenone, exhibited a dose-dependent mitigation of oxidative stress nih.gov. At the highest tested concentration of 12.5 µg/mL, deacylhericenone maintained cell viability up to 78.4% nih.govresearchgate.netresearchgate.net. This evidence suggests that deacylhericenone is a more potent bioactive form of this compound in mitigating oxidative stress-induced cellular injury nih.govresearchgate.netmdpi.comresearchmap.jp.

Table 2: Cell Viability in H2O2-Induced Oxidative Stress in 1321N1 Cells

Treatment GroupCell Viability (%) (Mean ± SD)Citation
Negative Control (No H2O2)100 (reference) nih.gov
Test Control (H2O2 only)19.9 nih.gov
This compound (1.6-12.5 µg/mL)Not significant protection nih.gov
Deacylhericenone (12.5 µg/mL)78.4 nih.govresearchgate.netresearchgate.net

Promotion of Neurite Outgrowth in Neural Cell Lines (e.g., PC12 Cells)

This compound has been demonstrated to promote neurite outgrowth, a crucial process for neuronal development and regeneration, particularly in neural cell lines such as PC12 cells. While this compound alone may not directly stimulate nerve growth factor (NGF) gene expression or neurite outgrowth, it significantly potentiates NGF-induced neurite outgrowth when co-administered with NGF mdpi.commdpi.comjst.go.jprsc.orgrsc.orgresearchgate.netresearchgate.net. Studies have shown that Hericenones C, D, and E can markedly increase the percentage of neurite-bearing PC12 cells when treated in conjunction with a low concentration of NGF (5 ng/mL) mdpi.comrsc.org. Specifically, Hericenone E, a closely related compound, enhanced neurite outgrowth by 47% compared to control cells when combined with 5 ng/mL NGF rsc.org. This compound has also been reported to stimulate NGF production in mouse astroglial cells mdpi.com.

The promotion of neurite outgrowth by hericenones, including this compound and its related compounds like Hericenone E, involves the activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK/ERK) signaling pathway. Research indicates that Hericenone E increases the phosphorylation of extracellular-signal regulated kinases (ERKs) and protein kinase B (Akt), thereby potentiating NGF-induced neuritogenesis in PC12 cells via the MEK/ERK pathways rsc.orgresearchgate.netdovepress.com. The neurite outgrowth induced by NGF in PC12 cells was significantly inhibited when treated with MEK inhibitors such as U0126 and PD98059 rsc.org. These inhibitors reduced Hericenone E-potentiated neurite outgrowth by approximately 6-fold rsc.org. Furthermore, MEK activity was significantly enhanced by NGF (50 ng/mL), and Hericenone E (10 µg/mL) alone also led to significantly higher levels of phosphorylated p44/42 (Thr202/Tyr204), suggesting a direct involvement of Hericenone E in activating ERK1/2 for cell differentiation and neurite extension rsc.org.

In addition to the MEK/ERK pathway, the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway plays a crucial role in the neurite outgrowth potentiated by hericenones. Hericenone E has been shown to increase the phosphorylation of protein kinase B (Akt), indicating its involvement in the PI3K/Akt pathway rsc.orgresearchgate.netdovepress.com. The neuritogenesis process, as potentiated by Hericenone E, is mediated, at least in part, by this pathway, working in conjunction with the ERK pathway to promote neuronal differentiation and neurite growth rsc.org.

Involvement of MEK/ERK Signaling Pathway

Anti-inflammatory Mechanisms of this compound

This compound demonstrates significant anti-inflammatory effects through several key molecular mechanisms, particularly in microglial cells.

This compound (also referred to as Erinacine C in some studies) effectively inhibits the expression of inducible nitric oxide synthase (iNOS) protein nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. In lipopolysaccharide (LPS)-induced BV2 microglial cells, this compound was observed to inhibit iNOS protein expression in a dose-dependent manner nih.govresearchgate.net. For instance, treatment with 2.5 µM this compound resulted in a significant 40% inhibition of iNOS protein expression in BV2 cells compared to the LPS-treated group nih.gov. This reduction in iNOS expression is directly linked to its ability to mitigate inflammation.

A key anti-inflammatory action of this compound is its ability to reduce nitric oxide (NO) production, particularly in activated microglial cells. In LPS-induced BV2 microglial cells, this compound significantly reduces the levels of NO in a dose-dependent manner nih.govmdpi.comresearchgate.netnih.gov. LPS stimulation (500 ng/mL) typically leads to a substantial increase in NO production in these cells nih.govresearchgate.net. However, this compound, across a concentration range of 0.1 to 2.5 µM, effectively mitigated this increase nih.govresearchgate.net.

Table 1: Effects of this compound on LPS-Induced Nitric Oxide (NO) Production in BV2 Microglial Cells

Concentration of this compound (µM)NO Production (Relative to LPS-treated control)
0 (LPS-treated control)100%
0.1Significant reduction
0.5Significant reduction
1.0Significant reduction
2.5Significant reduction

Note: Data derived from studies where cells were pretreated with this compound for 1 hour, followed by LPS (500 ng/mL) for 24 hours. nih.govresearchgate.net

This compound exerts its anti-inflammatory effects by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It inhibits the expression of NF-κB and the phosphorylation of its inhibitory subunit, IκBα (p-IκBα) proteins nih.govmdpi.comresearchgate.netresearchgate.net. In LPS-stimulated BV2 microglial cells, LPS typically leads to a significant up-regulation of NF-κB and p-IκBα protein expression nih.gov. However, this compound treatment, at concentrations of 1 µM and 2.5 µM, significantly decreased the protein expression of both NF-κB and p-IκBα in a concentration-dependent manner nih.gov. At 2.5 µM, this compound was observed to decrease NF-κB protein expression by 70% and p-IκBα by 39% when compared to the LPS-treated group nih.gov. This inhibition of the NF-κB pathway is a critical mechanism by which this compound modulates inflammatory responses.

Table 2: Effects of this compound on LPS-Induced NF-κB and p-IκBα Protein Expression in BV2 Microglial Cells

Concentration of this compound (µM)NF-κB Protein Expression (Relative to LPS-treated control)p-IκBα Protein Expression (Relative to LPS-treated control)
0 (LPS-treated control)100%100%
1.0Significant decreaseSignificant decrease
2.530% (70% decrease) nih.gov61% (39% decrease) nih.gov

Note: Data derived from studies using Western blot analysis on BV2 cells pretreated with this compound for 1 hour, followed by LPS (500 ng/mL) for 24 hours. nih.gov

Activation of Nrf2/HO-1 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a crucial defense mechanism against oxidative stress and inflammation. Studies suggest that this compound, or related compounds like erinacine C found in Hericium erinaceus, can activate this pathway. mdpi.commdpi.comcjnmcpu.comfungalbiotec.orgfloydfungi.chnih.gov Activation of Nrf2 leads to its nuclear translocation and interaction with antioxidant response elements (AREs) of HO-1, subsequently upregulating HO-1 expression. mdpi.comnih.gov This activation is inferred to contribute to the anti-inflammatory responses associated with this compound. mdpi.com

Modulation of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

This compound, or extracts containing it, have demonstrated a significant capacity to modulate pro-inflammatory cytokines. Specifically, studies have shown that treatment with this compound or Hericium erinaceus extracts can lead to the down-regulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels. biocrick.comnih.govresearchgate.netnih.govmdpi.comfloydfungi.ch For instance, in lipopolysaccharide (LPS)-induced BV2 microglial cells, erinacine C (a compound structurally related to this compound from Hericium erinaceus) significantly inhibited LPS-induced levels of IL-6 and TNF-α in a concentration-dependent manner. At 2.5 µM, IL-6 levels were reduced by 50% and TNF-α by 23% compared to LPS-treated groups. nih.gov

Table 1: Effects of this compound (or related extracts) on Pro-inflammatory Cytokines

CytokineEffect of this compound / Extract TreatmentCellular Model / ContextReference
IL-6Down-regulationProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov
IL-6Reduced levels (concentration-dependent)LPS-induced BV2 microglial cells (Erinacine C) nih.gov
TNF-αDown-regulationProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov
TNF-αReduced levels (concentration-dependent)LPS-induced BV2 microglial cells (Erinacine C) nih.gov

Effects on Anti-inflammatory Cytokine Expression (e.g., IL-24)

In addition to suppressing pro-inflammatory mediators, this compound and its associated extracts have been observed to influence anti-inflammatory cytokine expression. Research indicates an up-regulation of interleukin-24 (IL-24) in prostate cancer cell lines following treatment with extracts containing this compound. biocrick.comresearchgate.netnih.gov This suggests a dual mechanism of action in modulating the inflammatory response, both by suppressing detrimental pro-inflammatory signals and enhancing beneficial anti-inflammatory ones.

Table 2: Effects of this compound (or related extracts) on Anti-inflammatory Cytokines

CytokineEffect of this compound / Extract TreatmentCellular Model / ContextReference
IL-24Up-regulationProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov

Antiproliferative Mechanisms of this compound in Cellular Models

This compound demonstrates significant antiproliferative activities in various cellular models, particularly against prostate cancer cell lines such as DU145, LNCaP, and PC3. biocrick.comresearchgate.netnih.govresearchgate.net These effects are primarily mediated through the induction of apoptotic pathways. biocrick.comresearchgate.netnih.gov

Induction of Apoptotic Pathways

The antiproliferative effects of this compound are strongly linked to its ability to induce apoptosis, a form of programmed cell death. biocrick.comresearchgate.netnih.gov This induction is characterized by a series of molecular events that lead to the systematic dismantling of the cell.

A key hallmark of apoptosis induction is the activation of caspases, a family of cysteine proteases. Studies on prostate cancer cell lines treated with Hericium novae-zealandiae ethanol extract, which contains this compound, have shown the up-regulation of messenger RNA (mRNA) expression for CASP3, CASP8, and CASP9. biocrick.comresearchgate.netnih.gov CASP8 and CASP9 are initiator caspases involved in the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, respectively, while CASP3 is a key effector caspase responsible for executing the apoptotic program. nih.govmedicinacomplementar.com.brhznu.edu.cn

Table 3: Effects of this compound (or related extracts) on Caspase Expression

CaspaseEffect of this compound / Extract TreatmentCellular Model / ContextReference
CASP3Up-regulationProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov
CASP8Up-regulationProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov
CASP9Up-regulationProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family plays a critical role in determining cell fate. This compound, or extracts containing it, have been shown to alter the Bax/Bcl2 ratio, favoring apoptosis. Specifically, an increase in the Bax/Bcl2 ratio has been observed. biocrick.comresearchgate.netnih.gov Bax is a pro-apoptotic protein, while Bcl2 is an anti-apoptotic protein. An elevated Bax/Bcl2 ratio indicates a shift towards pro-apoptotic signaling, promoting mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately leading to cell death. medicinacomplementar.com.brhznu.edu.cnnih.govwaocp.org

Table 4: Effects of this compound (or related extracts) on Bax/Bcl2 Ratio

Protein RatioEffect of this compound / Extract TreatmentCellular Model / ContextReference
Bax/Bcl2IncreaseProstate cancer cell lines (DU145, LNCaP, PC3) biocrick.comresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Metabolic Transformations of Hericenone C

Impact of Fatty Acid Side Chain Length and Double Bonds on Biological Activity

The biological activity of hericenones, including Hericenone C, is significantly influenced by the characteristics of their fatty acid side chains, particularly their length and the presence of double bonds. Hericenones C, D, E, and H have been identified as stimulants of nerve growth factor (NGF) synthesis and NGF gene expression, primarily through the activation of the protein kinase A signaling pathway foodb.canih.gov.

Comparative studies have provided insights into how structural variations affect NGF-stimulating ability:

This compound features a palmitic acid (C16:0) fatty acid side chain unitedchem.comnih.govnih.govthegoodscentscompany.comthegoodscentscompany.comhmdb.cauni.lu.

Hericenone D contains a stearoyl (C18:0) fatty acid side chain hmdb.ca.

Hericenone E possesses a linoleoyl (C18:2) fatty acid side chain, characterized by two double bonds hmdb.cawikidata.org.

Hericenone H also contains a fatty acid chain with double bonds nih.govuni.lu.

Research indicates that the activity of individual hericenones varies based on the length and unsaturation of their fatty acid chains foodb.canih.govhmdb.cauni.luthegoodscentscompany.com. For instance, at a concentration of 33 µg/mL in mouse astroglial cells, Hericenone D induced 23.5 ± 1.0 pg/mL of NGF, Hericenone E induced 13.9 ± 2.1 pg/mL, and this compound induced 10.8 ± 0.8 pg/mL nih.govhmdb.ca. Hericenone D demonstrated NGF-stimulating activity comparable to epinephrine, a known potent inducer nih.govhmdb.ca. While some reports suggest Hericenone E, with its two double bonds, exhibits the highest NGF-stimulating ability among certain hericenones foodb.cauni.lu, other detailed comparisons show Hericenone D to be more effective than Hericenone E and C in specific in vitro settings nih.govhmdb.ca. This suggests a complex interplay between chain length and the degree of unsaturation.

Table 1: NGF Secretion by Hericenones in Mouse Astroglial Cells (33 µg/mL)

CompoundFatty Acid Side ChainNGF Secretion (pg/mL) ± SD nih.govhmdb.ca
This compoundPalmitoyl (C16:0)10.8 ± 0.8
Hericenone DStearoyl (C18:0)23.5 ± 1.0
Hericenone ELinoleoyl (C18:2)13.9 ± 2.1
Hericenone H(Specific linoleoyl)45.1 ± 1.1

Comparative Biological Activities of this compound and its Deacylated Derivatives

This compound is characterized by a palmitic acid fatty acid side chain linked via an ester bond unitedchem.comnih.govnih.govthegoodscentscompany.comthegoodscentscompany.comhmdb.cauni.lu. This ester linkage makes the compound highly susceptible to enzymatic hydrolysis, particularly by ester hydrolases such as lipase (B570770), under in vivo metabolic conditions unitedchem.comnih.govnih.govthegoodscentscompany.comthegoodscentscompany.comhmdb.cauni.lunih.gov. The product of this hydrolysis is a derivative known as deacylhericenone, which lacks the fatty acid side chain unitedchem.comnih.govnih.govthegoodscentscompany.comthegoodscentscompany.comhmdb.cauni.lu.

Enhanced Neuroprotective Properties of Deacylhericenone

Comparative investigations have revealed that deacylhericenone exhibits significantly enhanced neuroprotective properties compared to its parent compound, this compound unitedchem.comnih.govnih.govthegoodscentscompany.comhmdb.cauni.luuni.lunih.gov. Studies in human astrocytoma cells (1321N1) showed that deacylhericenone led to considerably higher brain-derived neurotrophic factor (BDNF) mRNA expression unitedchem.comnih.govnih.govthegoodscentscompany.comhmdb.cauni.luuni.lunih.gov. Furthermore, deacylhericenone provided substantially greater protection against hydrogen peroxide (H₂O₂)-induced oxidative stress in these cells unitedchem.comnih.govnih.govthegoodscentscompany.comhmdb.cauni.luuni.lunih.gov.

In contrast, this compound did not demonstrate significant protection against oxidative stress at the tested concentrations (1.6 to 12.5 µg/mL) unitedchem.comnih.gov. Deacylhericenone, however, showed a dose-dependent mitigation of oxidative stress, maintaining cell viability up to 78.4% at 12.5 µg/mL unitedchem.comnih.gov. These findings strongly suggest that the bioactivity of this compound is enhanced upon the cleavage of its fatty acid side chain, indicating that deacylhericenone is the more potent bioactive form in vivo unitedchem.comnih.gov. Deacylhericenone also demonstrated higher BDNF mRNA transcription in SH-SY5Y and Caco-2 cells nih.gov.

Table 2: Comparative Neuroprotective Activities of this compound and Deacylhericenone in 1321N1 Cells

CompoundBDNF mRNA Expression (vs. This compound) unitedchem.comnih.govnih.govthegoodscentscompany.comhmdb.cauni.luuni.lunih.govProtection Against H₂O₂-induced Oxidative Stress (vs. This compound) unitedchem.comnih.govnih.govthegoodscentscompany.comhmdb.cauni.luuni.lunih.govCell Viability at 12.5 µg/mL (Oxidative Stress) unitedchem.comnih.gov
This compoundLowerNot significantNot significant
DeacylhericenoneConsiderably HigherConsiderably HigherUp to 78.4%

Implications of In Vivo Enzymatic Hydrolysis by Ester Hydrolases

The susceptibility of this compound's ester bond to enzymatic hydrolysis by ester hydrolases, such as pancreatic lipase, has significant implications for its in vivo metabolic fate and ultimate biological activity thegoodscentscompany.com. Studies involving lipase treatment of this compound solutions have shown a marked decrease in the parent compound's peak and a simultaneous increase in the deacylated product (deacylhericenone) over time, confirming the enzymatic hydrolysis thegoodscentscompany.com. This biotransformation suggests that this compound acts as a prodrug, with its neuroprotective properties largely attributed to its deacylated metabolite, deacylhericenone, formed through enzymatic cleavage in vivo nih.govthegoodscentscompany.com. This mechanism highlights the importance of considering metabolic transformations when evaluating the bioactivity of natural compounds like this compound.

Systematic Evaluation of Hericenone Analogues for Specific Bioactivities (e.g., ER Stress Suppression)

Beyond neurotrophic factor stimulation, hericenone analogues have been systematically evaluated for other specific bioactivities, including the suppression of endoplasmic reticulum (ER) stress. ER stress is implicated in neuronal apoptosis in various neurodegenerative diseases foodb.canih.gov.

Several compounds from Hericium erinaceus have demonstrated ER stress-suppressive activity:

3-hydroxyhericenone F has been shown to reduce cell death induced by ER stress uni.lunih.govnih.gov.

Dilinoleoyl phosphatidylethanolamine also exhibits similar properties nih.gov.

This compound and regioisomers of hericenones B-D have displayed ER stress-suppressive effects nih.gov.

A systematic evaluation of geranyl-resorcinols, including synthetic hericenones C-H and their derivatives, was conducted to clarify their structure-activity relationship concerning neuroprotective effects against ER stress-dependent cell death nih.govnih.govuni.lu.

Among the tested compounds, a linoleate-containing hericenone analogue , specifically a regioisomer of hericene D, was found to possess the most potent neuroprotective effect against tunicamycin (B1663573) and thapsigargin-induced ER stress-dependent cell death nih.govuni.lu.

Hericenes B and C have also exhibited neuroprotective properties against tunicamycin-induced ER stress foodb.ca.

Correlation between Chemical Structure and Affinity for Molecular Targets

The distinct biological activities observed across hericenone analogues are directly correlated with their chemical structures and subsequent affinity for molecular targets. This compound, along with Hericenones D, E, and H, primarily targets neurons and neurological pathways by stimulating nerve growth factor (NGF) production and enhancing NGF gene expression. This action is mediated through the activation of the protein kinase A signaling pathway foodb.cawikidata.org. The presence and characteristics of the fatty acid side chain play a crucial role in modulating this activity, as evidenced by the varying NGF-stimulating abilities based on chain length and double bond presence foodb.canih.govhmdb.cauni.luthegoodscentscompany.com.

The enhanced neuroprotective activity of deacylhericenone compared to this compound suggests that the intact fatty acid side chain in this compound may impede its optimal interaction or binding with certain molecular targets, or that the deacylated form is the directly active metabolite unitedchem.comnih.gov. This implies that the ester bond and the fatty acid moiety are not merely structural components but also critical determinants of the compound's bioavailability and efficacy.

Analytical Chemistry Methodologies for Hericenone C

Qualitative Identification Techniques

Qualitative identification techniques are essential for confirming the presence and structural characteristics of Hericenone C in samples.

Mass spectrometry plays a pivotal role in the identification of this compound due to its ability to provide molecular weight information and structural fragmentation patterns. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) coupled with Electrospray Ionization (ESI) is a widely used technique for this purpose mdpi.com.

For instance, LC-QTOF-MS analysis of this compound typically involves dissolving the compound in a solvent like methanol (B129727) and analyzing it using an Agilent 1290 series UPLC system coupled to an Agilent 6545 QTOF-MS with a dual ESI source mdpi.com. The deprotonated molecular ion [M-H]⁻ for this compound has been observed at m/z 569.39047 nih.gov. In studies involving lipase (B570770) treatment of this compound, a deacylated derivative was identified by LC-QTOF-MS, showing a deprotonated molecular ion [M-H]⁻ at m/z 331.1555, corresponding to a molecular formula of C₁₉H₂₄O₅, which is a result of the fragmentation of the fatty acid side chain (m/z 238) from this compound nih.govresearchgate.net.

Mass spectrometry can also be used in conjunction with HPLC for the identification of compounds in Hericium erinaceus extracts, with ESI mass spectra often obtained in both positive and negative ionization modes rsc.org. Multiple reaction monitoring (MRM) is also utilized for identification by comparing retention times with synthetic standards acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the arrangement of atoms within the molecule biocrick.comsci-hub.se. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) techniques are employed.

For this compound, ¹H-NMR spectra reveal characteristic signals for its aromatic and fatty acid moieties nih.gov. For example, in CDCl₃, key ¹H-NMR signals for this compound include a singlet at δH 12.33 for the HO-3 proton, a singlet at δH 6.51 for H-6, and signals for the fatty acid chain such as a triplet at δH 0.866 (J = 7.04 Hz) nih.gov.

¹³C-NMR spectroscopy provides information on the carbon skeleton. While specific ¹³C-NMR data for this compound were not extensively detailed in the provided search results, general applications for hericenones involve identifying characteristic carbon signals, including those for carbonyl groups, aromatic carbons, olefinic carbons, methoxy (B1213986) groups, and methylene/methyl carbons sci-hub.sefloydfungi.chmdpi.com. Two-dimensional NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming signal assignments and establishing connectivity between atoms, providing a comprehensive understanding of the molecular structure sci-hub.semdpi.com.

Mass Spectrometry (MS) (e.g., LC-QTOF-MS, ESI/MS)

Quantitative Analysis Methods for this compound

Quantitative analysis methods are used to determine the exact amount or concentration of this compound in samples, which is vital for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound, often coupled with various detectors rsc.orgcabidigitallibrary.orgnih.gov.

HPLC-DAD (Diode Array Detection) : HPLC coupled with Diode Array Detection (DAD) is a robust method for quantifying this compound. A typical setup involves a reversed-phase C18 column, with gradient elution using mobile phases such as methanol and 0.1% formic acid. Detection is commonly performed at 295 nm cabidigitallibrary.orgresearchgate.net. This method has been successfully validated for determining this compound in Hericium novae-zealandiae extracts, where this compound was measured at 0.75 mg/g dry weight of the mushroom cabidigitallibrary.orgresearchgate.net.

HPLC-UV (Ultraviolet Detection) : HPLC with UV detection is also widely used for the quantification of this compound biocrick.comnih.gov. This method is simple, accurate, and rapid, and can be used to determine the content of hericenones in various Hericium strains biocrick.comnih.gov. For example, Hericenones C, D, and F contents have been determined in Hericium strains using HPLC/UV analysis, with detection wavelengths often around 295 nm or 335 nm cabidigitallibrary.orgnih.govscience.gov.

HPLC-ELSD (Evaporative Light Scattering Detection) : While less frequently mentioned specifically for this compound in the provided results, HPLC-ELSD is a "quasi-universal" detector particularly useful for analytes without strong chromophores or with mobile phases that have UV chromophores jpionline.orgchromatographyonline.com. It is a mass flow sensitive detection method, responding to the amount of analyte passing through the detector chromatographyonline.com. HPLC-ELSD has been used for quantitative studies of various compounds from fungi and medicinal plants chromatographyonline.com.

The validation of analytical methods for this compound ensures their reliability and suitability for intended use. Key validation parameters include selectivity, linearity, precision, accuracy, and robustness cabidigitallibrary.orgwoah.orgeuropa.eu.

Selectivity (Specificity) : This parameter assesses the method's ability to distinguish this compound from other components in the sample matrix woah.org. A well-developed HPLC method should show good separation of this compound from co-eluting compounds cabidigitallibrary.org.

Linearity : Linearity demonstrates that the analytical procedure provides results directly proportional to the concentration of this compound within a specified range woah.orgeuropa.eu. For HPLC-DAD methods, linearity has been established with high correlation coefficients (e.g., R² > 0.998) across a relevant concentration range researchgate.net.

Precision : Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions woah.orgeuropa.eu. This includes repeatability (intra-day) and intermediate precision (inter-day). For this compound methods, precision has been reported with low relative standard deviation (%RSD < 2.1%) researchgate.net.

Accuracy : Accuracy measures the closeness of agreement between the test results and the accepted true value woah.orgeuropa.eu. It is often assessed by calculating the percent recovery of known amounts of analyte added to samples europa.eu. Acceptable recovery rates (e.g., %RSD < 3) confirm the accuracy of the method researchgate.net.

Robustness : Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage woah.orgeuropa.eu. This might involve minor changes in mobile phase composition, flow rate, or column temperature woah.org.

Table 1: Summary of HPLC Method Validation Parameters for this compound

ParameterDescriptionTypical Acceptance Criteria (General) europa.euReported Findings for this compound cabidigitallibrary.orgresearchgate.net
SelectivityAbility to distinguish analyte from other components.Clear separation from matrix components.Acceptable; method developed to determine quantity cabidigitallibrary.org.
LinearityProportionality of response to concentration.R² ≥ 0.999R² > 0.998 , 0.999 researchgate.net
PrecisionRepeatability and intermediate precision.%RSD ≤ 2% (repeatability), %RSD ≤ 5% (intermediate)%RSD < 0.2 (precision) researchgate.net, < 2.1% (intraday precision)
AccuracyCloseness of measured value to true value.% Recovery 98-102%%RSD < 3 (recovery) researchgate.net
RobustnessUnaffected by small method variations.Demonstrates reliability during normal use.Acceptable cabidigitallibrary.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV, ELSD)

Standardization of this compound Content in Hericium Extracts

Standardization of this compound content in Hericium extracts is crucial for ensuring consistent quality and potency of products derived from the mushroom mdpi.com. This involves the development and application of validated analytical methods, primarily HPLC-based techniques, to quantify this compound.

For instance, studies have successfully quantified this compound in Hericium novae-zealandiae and Hericium erinaceus extracts using validated HPLC-DAD or HPLC-UV methods biocrick.comcabidigitallibrary.orgnih.govresearchgate.net. The content of this compound can vary depending on the Hericium strain and cultivation conditions mdpi.combiocrick.com. For example, in one study, this compound content was highest in the Norugungdenglee-2 strain (8.289 ± 0.593 mg/g) among tested Hericium strains biocrick.comnih.gov. Another report indicated this compound comprising 0.75 mg/g dry weight in H. novae-zealandiae cabidigitallibrary.orgresearchgate.net.

The standardization process ensures that extracts contain a known and consistent amount of this compound, facilitating reliable research into its biological activities and enabling the production of standardized health supplements biocrick.comnih.gov.

Future Research Directions and Translational Perspectives for Hericenone C

Elucidation of Additional Molecular Targets and Signaling Pathways

Initial research has established that Hericenone C can stimulate nerve growth factor (NGF) synthesis, a critical process for neuronal survival and growth. nih.govnih.govmdpi.com However, the complete picture of its molecular interactions remains to be fully unveiled. Future investigations should aim to identify additional molecular targets and signaling pathways modulated by this compound.

While some studies have shown that hericenones C, D, and E can increase NGF levels in cell cultures, other research indicates they may not directly promote NGF gene expression in certain cell lines, suggesting a more complex mechanism of action. researchgate.netnih.govrsc.org This discrepancy highlights the need for further exploration. It is hypothesized that this compound and its counterparts may influence downstream signaling cascades that are crucial for neurogenesis and neuroprotection. For instance, some hericenones have been shown to act via the MEK/ERK and PI3K-Akt signaling pathways. researchgate.net Future studies could employ advanced techniques such as proteomics and transcriptomics to provide a comprehensive map of the proteins and genes that are differentially expressed in response to this compound treatment. This could reveal novel targets and pathways involved in its neurotrophic effects. Furthermore, exploring its impact on other neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), is a promising avenue, as some related compounds from H. erinaceus have already demonstrated the ability to increase BDNF expression. nih.govnih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of Hericium erinaceus extracts is likely not attributable to a single compound but rather to the synergistic interplay of its various bioactive constituents. nih.govpan.olsztyn.pl Future research should focus on investigating the synergistic effects of this compound with other compounds found in the mushroom, such as other hericenones, erinacines, polysaccharides (like β-glucans), and ergothioneine. fungiswiss.commdpi.com

Development of Advanced Delivery Systems for Enhanced Bioavailability of this compound and its Active Metabolites

A significant hurdle in the clinical application of many natural compounds, including this compound, is their bioavailability. The structure of this compound, particularly its fatty acid side chain, suggests it may be susceptible to enzymatic degradation in the body. grafiati.com A study demonstrated that a deacylated derivative of this compound, formed by lipase (B570770) treatment, exhibited enhanced neuroprotective properties, suggesting that its metabolites may be more active. grafiati.commdpi.com

To overcome these challenges, the development of advanced delivery systems is paramount. mdpi.com Encapsulation techniques, such as the use of nanoparticles or liposomes, could protect this compound from premature degradation and facilitate its transport across the blood-brain barrier. mdpi.commdpi.com For instance, the use of β-cyclodextrin complexation has been proposed to enhance absorption. herbb.org Hydrogel film composites are also being explored as a method for controlled release. core.ac.uk Research into these novel delivery systems will be essential to improve the therapeutic efficacy of this compound and its active metabolites, ensuring that adequate concentrations reach the target tissues. mdpi.com

Exploration of Structure-Activity Relationship Models (e.g., QSAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more potent and specific analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can be employed for this purpose. nih.gov QSAR studies can help identify the key structural features of the this compound molecule that are responsible for its neurotrophic effects. nih.gov

By analyzing a series of related compounds with varying structures and activities, QSAR models can predict the biological activity of novel, untested molecules. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. For example, a QSAR study has already suggested a potential acetylcholinesterase inhibitory role for Hericenone B. nih.gov Similar analyses for this compound could reveal important insights. The activity of different hericenones appears to vary based on the length and saturation of their fatty acid chains, a factor that is ripe for QSAR exploration. nih.gov

Biotechnological Approaches for Enhanced Production of this compound (e.g., Optimized Cultivation, Metabolic Engineering)

The natural concentration of this compound in the fruiting bodies of Hericium erinaceus can be variable and relatively low, ranging from less than 20 to 500 µg/g of dry weight. nih.gov This variability can be influenced by cultivation conditions. nih.govmdpi.com To ensure a consistent and scalable supply for research and potential therapeutic use, biotechnological approaches for enhanced production are necessary.

Optimized Cultivation: Research into the optimal cultivation parameters for Hericium erinaceus can significantly impact the yield of this compound. Studies have shown that the content of bioactive compounds is highest at specific growth periods, such as 14 days of cultivation. e3s-conferences.org Further optimization of substrate composition, temperature, humidity, and CO2 levels can lead to increased production. frontiersin.org For instance, replacing traditional wood-based substrates with alternatives like straw has been explored to improve yield and nutrient content. frontiersin.org

Metabolic Engineering: A more targeted approach involves the metabolic engineering of Hericium erinaceus or the heterologous expression of its biosynthetic genes in other organisms. researchgate.netnih.gov Identifying and understanding the enzymatic pathways responsible for this compound biosynthesis is the first step. nih.govbiorxiv.org Recent research has begun to identify the gene clusters and key enzymes, such as polyketide synthases and carboxylic acid reductases, involved in the production of the core structure of hericenones. nih.govmdpi.com By overexpressing these genes or modifying regulatory elements, it may be possible to significantly increase the production of this compound. nih.gov These advanced biotechnological methods hold the promise of creating a sustainable and high-yield source of this valuable compound. mdpi.com

Q & A

Q. How can Hericenone C be reliably identified and quantified in fungal extracts?

  • Methodological Answer : High-Performance Liquid Chromatography coupled with UV detection and Electrospray Ionization Mass Spectrometry (HPLC-UV-ESI/MS) is the standard method. Key ions for identification include m/z 571 [M+H]⁺ and 593 [M+Na]⁺, with a linear regression equation (e.g., y = 0.0825x + 0.0934) used for quantification . Ensure calibration with authentic standards and validate using retention times and spectral comparisons.

Q. What experimental models are suitable for preliminary neuroprotective studies of this compound?

  • Methodological Answer : Use in vitro cell viability assays (e.g., SH-SY5Y neuronal cells) to assess neuroprotection against ethanol-induced toxicity. Design dose-response experiments (e.g., 1.6–12.5 μg/mL) and normalize results to controls (e.g., EtOH ext.). Advanced studies should include mitochondrial function assays (e.g., ATP production) and oxidative stress markers (e.g., ROS levels) .

Q. How should researchers design a hypothesis-driven study on this compound’s bioactivity?

  • Methodological Answer : Apply the P-E/I-C-O framework:
  • Population (P) : Specific cell lines or animal models (e.g., frail aging mice).
  • Exposure/Intervention (E/I) : this compound administration (oral vs. intravenous).
  • Comparison (C) : Controls (vehicle) or analogs (e.g., Deacylhericenone).
  • Outcome (O) : Measurable endpoints (e.g., cognitive frailty index, cell viability %).
    Refine hypotheses using literature gaps (e.g., conflicting cytotoxicity vs. neuroprotection data) .

Advanced Research Questions

Q. How do structural modifications (e.g., deacylation) alter this compound’s bioactivity?

  • Methodological Answer : Enzymatic deacylation (e.g., lipase treatment) removes the palmitoyl group, enhancing solubility and neuroprotective efficacy. Compare IC₅₀ values of this compound and its derivatives in cytotoxicity assays. Structural analysis via NMR and IR (e.g., absence of 1760 cm⁻¹ carbonyl stretch) can resolve stereochemical discrepancies .

Q. What strategies resolve contradictions between this compound’s cytotoxic and neuroprotective effects?

  • Methodological Answer : Context-dependent mechanisms may explain dual roles. For example:
  • Cytotoxicity : Observed at high concentrations (>6.3 μg/mL) in cancer cell lines (e.g., Hep-G2, HCT-116) via apoptosis induction .
  • Neuroprotection : Low doses (1.6–3.1 μg/mL) upregulate NGF synthesis in neuronal models .
    Use transcriptomics (e.g., RNA-seq) to identify differential pathway activation (e.g., pro-survival vs. pro-apoptotic signals) .

Q. How can in vivo models optimize dose-response studies for this compound’s cognitive benefits?

  • Methodological Answer : Employ aging murine models with cognitive frailty indices (e.g., LAC FI) to track dose-dependent effects. Administer this compound orally (500 μg/g sporophore extract) and assess hippocampal neurogenesis via immunohistochemistry. Validate using behavioral assays (e.g., novel object recognition) and correlate results with pharmacokinetic data (e.g., plasma concentration curves) .

Q. What analytical techniques validate the purity of newly isolated this compound derivatives?

  • Methodological Answer : Combine chromatographic (HPLC purity >95%), spectroscopic (NMR, HR-MS), and crystallographic (X-ray diffraction) methods. For example, revised structures of analogs (e.g., Hericenone A) were confirmed via δ 6.64 ppm aromatic proton shifts and IR hydrogen-bonding patterns .

Methodological Guidelines

  • Reproducibility : Document extraction protocols (e.g., solvent ratios, centrifugation parameters) and instrument settings (e.g., ESI voltage, collision energy) to enable replication .
  • Data Interpretation : Use linear regression models (e.g., R² = 0.8847) to quantify dose-response relationships and address outliers via Grubbs’ test .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints for cognitive frailty models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.